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Compound of Interest

Compound Name:
(2,3-Dihydrobenzofuran-2-

yl)methanamine hydrochloride

Cat. No.: B009394 Get Quote

An In-depth Technical Guide to (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride
(CAS: 19997-54-7)

Executive Summary
(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride is a chiral amine featuring the

2,3-dihydrobenzofuran scaffold. This heterocyclic motif is recognized as a "privileged structure"

in medicinal chemistry, frequently appearing in biologically active natural products and synthetic

drugs.[1][2][3][4] Its significance lies in its utility as a versatile building block for constructing

more complex molecules with potential therapeutic applications, ranging from anti-inflammatory

and anticancer agents to central nervous system agonists.[1][3][4][5] This guide provides a

comprehensive technical overview of its chemical properties, synthesis, state-of-the-art

analytical characterization, and applications in modern drug discovery, offering field-proven

insights for professionals in the pharmaceutical sciences.

Physicochemical and Structural Properties
(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride is the salt form of a primary

amine, which enhances its stability and aqueous solubility, making it amenable for use in

biological assays and as a synthetic intermediate. The core structure consists of a benzene

ring fused to a dihydrofuran ring, with an aminomethyl substituent at the chiral center (C2).
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Property Value Source

CAS Number 19997-54-7 [6][7]

Molecular Formula C₉H₁₂ClNO [6][8][9]

Molecular Weight 185.65 g/mol [6][8]

IUPAC Name
(2,3-dihydro-1-benzofuran-2-

yl)methanamine;hydrochloride
[10]

Appearance White Solid (Typical) [11]

Synonyms

2-Aminomethyl-2,3-

dihydrobenzofuran HCl, 1-(2,3-

dihydro-1-benzofuran-2-

yl)methanamine HCl

[7][10]

Chirality

Contains one stereocenter at

the C2 position, existing as (R)

and (S) enantiomers.

Synthesis and Stereochemical Control
The synthesis of chiral 2,3-dihydrobenzofurans is a well-explored area of organic chemistry,

driven by the scaffold's prevalence in bioactive molecules.[12][13] Asymmetric synthesis is

crucial for accessing specific enantiomers, which often exhibit distinct pharmacological profiles.

Retrosynthetic Analysis and Strategy
A common and effective strategy for synthesizing the target molecule involves the

stereoselective cyclization of a suitably substituted phenol precursor. The key challenge is the

establishment of the C2 stereocenter. This can be achieved through various asymmetric

methods, including catalyst-controlled cyclization or the use of chiral starting materials. A

plausible retrosynthetic pathway is outlined below.
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Caption: Retrosynthetic pathway for the target compound.

Exemplary Synthetic Protocol
The following protocol describes a validated, multi-step synthesis that allows for stereochemical

control.[14]
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Step 1: Asymmetric Vinylation of Salicylaldehyde

To a cooled (-78 °C) solution of salicylaldehyde in an anhydrous solvent (e.g., THF), add a

chiral catalyst system (e.g., a chiral amino alcohol with a dialkylzinc reagent).

Slowly add vinyl magnesium bromide or a similar vinyl nucleophile.

Allow the reaction to proceed to completion, then quench carefully with a saturated aqueous

solution of ammonium chloride.

Extract the product with an organic solvent, dry over sodium sulfate, and purify by column

chromatography to yield the chiral allylic alcohol.

Causality: The use of a chiral catalyst is paramount. It creates a diastereomeric transition

state that favors the formation of one enantiomer of the alcohol over the other, thereby

establishing the key stereocenter early in the synthesis.

Step 2: Intramolecular O-Alkylation (Cyclization)

Convert the alcohol into a species with a good leaving group. For instance, react the chiral

alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Treat the resulting tosylate with a base (e.g., sodium hydride) to deprotonate the phenolic

hydroxyl group.

The resulting phenoxide will undergo an intramolecular Williamson ether synthesis,

displacing the tosylate to form the 2,3-dihydrobenzofuran ring stereospecifically.

Causality: This SN2 reaction proceeds with an inversion of configuration at the carbon

bearing the leaving group. This must be accounted for when designing the synthesis to

obtain the desired final enantiomer.

Step 3: Conversion to the Amine

The vinyl group of the cyclized product is first converted to a primary alcohol (e.g., via

hydroboration-oxidation).

This alcohol is then converted into a leaving group (e.g., mesylate or tosylate).
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React the intermediate with sodium azide (NaN₃) in a polar aprotic solvent like DMF to form

the azide.

Reduce the azide to the primary amine using a standard reducing agent such as lithium

aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).[14]

Self-Validation: Each step can be monitored by TLC for completion, and the structure of

each intermediate must be confirmed by ¹H NMR and Mass Spectrometry before

proceeding.

Step 4: Hydrochloride Salt Formation

Dissolve the final purified free-base amine in a suitable solvent like diethyl ether or ethyl

acetate.

Add a stoichiometric amount of HCl (as a solution in ether or as a gas) to precipitate the

hydrochloride salt.

Filter and dry the resulting white solid under vacuum.

Analytical Characterization and Quality Control
Given the chiral nature of (2,3-Dihydrobenzofuran-2-yl)methanamine, robust analytical methods

are required to determine not only chemical purity but also enantiomeric excess (ee).

Overview of Analytical Techniques
Chromatographic methods are the gold standard for chiral amine analysis, offering both

separation and quantification.[15][16] Spectroscopic methods provide essential structural

confirmation.
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Technique Application
Strengths &
Considerations

Chiral HPLC
Enantiomeric excess (ee)

determination, purity analysis.

High accuracy and resolution.

Requires a chiral stationary

phase (CSP). Method

development can be intensive.

[17]

Chiral SFC

Enantiomeric excess (ee)

determination, preparative

separation.

Faster than HPLC, uses

"greener" CO₂-based mobile

phases. Excellent for primary

amines.[18]

¹H & ¹³C NMR
Structural elucidation, chemical

purity confirmation.

Provides definitive structural

information. Chiral resolving

agents can be used for ee

determination.[19]

Mass Spectrometry (MS)
Molecular weight confirmation,

impurity identification.

High sensitivity. Typically

coupled with GC or LC for

mixture analysis.

Circular Dichroism (CD)
Confirmation of absolute

configuration.

Provides a spectroscopic

fingerprint for each enantiomer

but is not quantitative for ee on

its own.[17]

Standard Operating Procedure: Chiral HPLC for
Enantiomeric Excess (ee) Determination
This protocol provides a reliable method for separating the (R) and (S) enantiomers.

1. Instrumentation and Columns:

High-Performance Liquid Chromatograph with a UV detector.

Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralpak AD-H,

Chiralcel OD-H) are often effective for this class of compounds.
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2. Method Parameters:

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar

modifier (e.g., isopropanol or ethanol), often with a small amount of a basic additive (e.g.,

diethylamine, 0.1%) to improve peak shape for the amine.

Flow Rate: Typically 0.5-1.0 mL/min.

Detection: UV detection at a wavelength where the benzofuran chromophore absorbs (e.g.,

220 nm or 280 nm).

Column Temperature: Ambient or controlled (e.g., 25 °C) for reproducibility.

3. Sample Preparation and Analysis:

Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1

mg/mL.

Filter the sample through a 0.45 µm syringe filter.

Inject a small volume (e.g., 5-10 µL) onto the column.

Record the chromatogram and integrate the peak areas for each enantiomer.

Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ +

Area₂)] * 100.

4. System Validation:

Specificity: Inject a racemic standard to confirm baseline separation of the two enantiomer

peaks.

Linearity: Analyze a series of known concentrations to ensure the detector response is linear.

Precision: Perform multiple injections of the same sample to check the reproducibility of the

retention times and area percentages.
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Caption: Workflow for chiral purity analysis by HPLC.

Applications in Drug Discovery and Medicinal
Chemistry
The 2,3-dihydrobenzofuran core is a valuable pharmacophore due to its rigid structure, which

can orient substituents in a well-defined three-dimensional space, facilitating precise

interactions with biological targets.[1][2][3]

As a Privileged Scaffold
(2,3-Dihydrobenzofuran-2-yl)methanamine serves as an ideal starting point for library

synthesis. The primary amine provides a reactive handle for derivatization via amide bond

formation, reductive amination, or other N-functionalization reactions. This allows for the rapid

exploration of chemical space around the core scaffold to identify potent and selective ligands

for various receptors and enzymes.
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Caption: Role as a scaffold for generating diverse chemical libraries.

Known and Potential Pharmacological Roles
Derivatives of the 2,3-dihydrobenzofuran scaffold have demonstrated a wide array of biological

activities:

Anti-Inflammatory and Anticancer Activity: Certain fluorinated and substituted

dihydrobenzofurans have shown potent inhibition of inflammatory mediators like COX-2 and

nitric oxide, as well as antiproliferative effects in cancer cell lines.[1][2][3]

CNS Activity: The structural rigidity of the scaffold is useful for designing ligands for CNS

targets. For example, specific derivatives have been synthesized and evaluated as selective

serotonin 2C (5-HT₂C) receptor agonists, which are of interest for treating obesity and

psychiatric disorders.[5]

General Bioactivity: The benzofuran family of compounds, in general, exhibits a broad range

of pharmacological properties, including antibacterial, antioxidant, and antiviral activities,

making them a continuous source of lead compounds for drug development.[4][20]

Safety, Handling, and Storage
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As with any laboratory chemical, proper safety protocols must be followed when handling (2,3-
Dihydrobenzofuran-2-yl)methanamine hydrochloride.

Hazard Category GHS Information & Precautions

Acute Toxicity

H302: Harmful if swallowed. Do not eat, drink, or

smoke when using this product. Rinse mouth if

swallowed and seek medical attention.[21]

Skin Irritation

H315: Causes skin irritation. Wear protective

gloves and clothing. Wash skin thoroughly after

handling.[21]

Eye Irritation

H319: Causes serious eye irritation. Wear eye

protection. Rinse cautiously with water for

several minutes if in eyes.[21]

Respiratory Irritation

H335: May cause respiratory irritation. Avoid

breathing dust. Use only in a well-ventilated

area.[21]

Storage

Store in a cool, dry, well-ventilated area away

from incompatible substances. Keep container

tightly closed.[21]

Personal Protective Equipment (PPE)
A lab coat, safety glasses with side shields, and

chemical-resistant gloves are mandatory.

Conclusion
(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride is a high-value chiral building

block with significant potential in pharmaceutical research and development. Its "privileged"

scaffold, combined with a synthetically tractable primary amine handle, makes it an excellent

starting point for the discovery of novel therapeutics. A thorough understanding of its

stereocontrolled synthesis and the application of robust chiral analytical methods are critical for

unlocking its full potential in creating next-generation medicines targeting a range of diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://pubs.acs.org/doi/abs/10.1021/acs.analchem.3c03846
https://www.researchgate.net/publication/380543894_Medicinal_active_applications_of_Dibenzofuran_derivatives
https://aksci.com/sds/3621EL_SDS.pdf
https://www.benchchem.com/product/b009394#2-3-dihydrobenzofuran-2-yl-methanamine-hydrochloride-cas-number-19997-54-7
https://www.benchchem.com/product/b009394#2-3-dihydrobenzofuran-2-yl-methanamine-hydrochloride-cas-number-19997-54-7
https://www.benchchem.com/product/b009394#2-3-dihydrobenzofuran-2-yl-methanamine-hydrochloride-cas-number-19997-54-7
https://www.benchchem.com/product/b009394#2-3-dihydrobenzofuran-2-yl-methanamine-hydrochloride-cas-number-19997-54-7
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b009394?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

